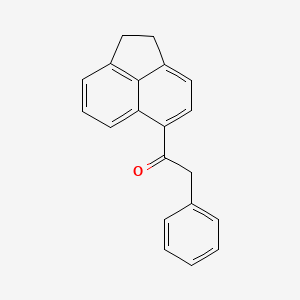
1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further connected to a 1,2-dihydroacenaphthylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where acenaphthene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups are introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1,2-Dihydroacenaphthylen-5-yl)-2-phenylethanone can be compared with other similar compounds such as:
2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione: This compound shares the acenaphthylene core but differs in the functional groups attached, leading to distinct chemical and biological properties.
3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione: Another structurally related compound with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the phenyl and acenaphthylene moieties, which imparts unique chemical reactivity and potential for diverse applications.
Properties
CAS No. |
116423-22-4 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C20H16O/c21-19(13-14-5-2-1-3-6-14)17-12-11-16-10-9-15-7-4-8-18(17)20(15)16/h1-8,11-12H,9-10,13H2 |
InChI Key |
CGIDNZLPLLZVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


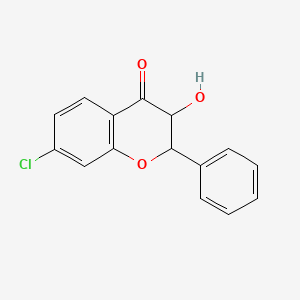

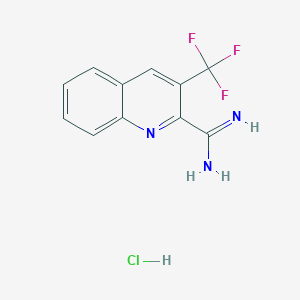
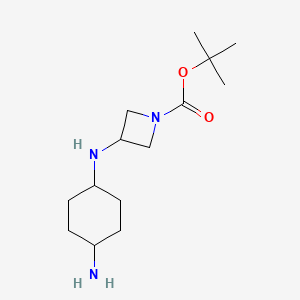
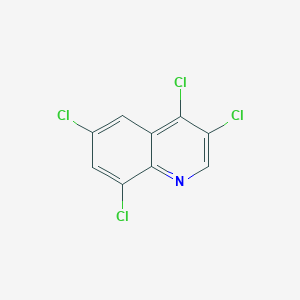


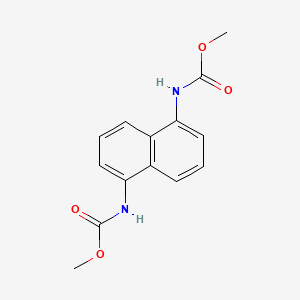

![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)
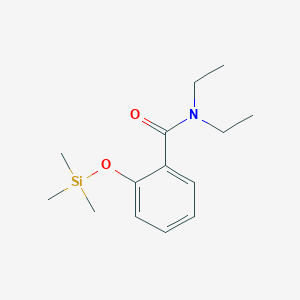

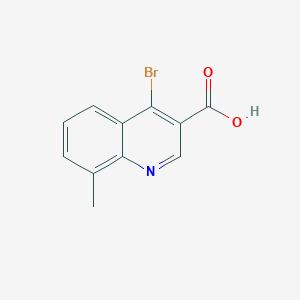
![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
